Raxatrigine

Descripción

VIXOTRIGINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

a sodium channel blocke

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

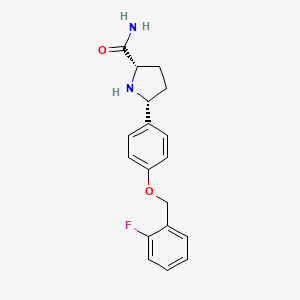

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESCETIFNOFKEU-SJORKVTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031867 |

Source

|

| Record name | Raxatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934240-30-9 |

Source

|

| Record name | (2S,5R)-5-[4-[(2-Fluorophenyl)methoxy]phenyl]-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934240-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raxatrigine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raxatrigine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raxatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIXOTRIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQS4J85K6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vixotrigine's State-Dependent Sodium Channel Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vixotrigine (formerly BIIB074) is an investigational, orally administered small molecule that acts as a state-dependent blocker of voltage-gated sodium channels (Navs).[1][2] Unlike non-selective blockers, vixotrigine exhibits a preferential affinity for the inactivated state of these channels, a characteristic that underpins its potential therapeutic efficacy in conditions marked by neuronal hyperexcitability, such as trigeminal neuralgia and other neuropathic pain states.[3][4][5] This technical guide provides an in-depth examination of the mechanism of action, quantitative pharmacology, and experimental methodologies used to characterize vixotrigine's interaction with sodium channels.

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[6] These transmembrane proteins cycle through three primary conformational states: resting, open, and inactivated.[6] In pathological conditions like neuropathic pain, neurons can become hyperexcitable, leading to a higher proportion of sodium channels in the open and inactivated states.[7] State-dependent blockers like vixotrigine are designed to selectively target these more active channels, thereby reducing pathological firing while having a lesser effect on normal neuronal activity.[7][8] This targeted approach is anticipated to offer an improved therapeutic window with a better side-effect profile compared to traditional, non-selective sodium channel blockers.[6][7]

Mechanism of Action: State-Dependent Blockade

Vixotrigine's mechanism of action is characterized by its voltage- and use-dependent inhibition of a broad spectrum of sodium channel subtypes.[1][9][10] This means its potency is significantly enhanced under conditions of membrane depolarization and high-frequency neuronal firing, which are hallmarks of neuropathic pain.[7][11]

-

Voltage-Dependence: Vixotrigine demonstrates a higher affinity for sodium channels in a depolarized state.[12] When the neuronal membrane is depolarized, the equilibrium of sodium channels shifts towards the inactivated state. Vixotrigine preferentially binds to and stabilizes this inactivated state, making it more difficult for the channel to return to the resting state and subsequently fire another action potential.[6]

-

Use-Dependence (Frequency-Dependence): During rapid, repetitive firing of neurons, sodium channels cycle through their conformational states more frequently.[7] This increased cycling provides more opportunities for vixotrigine to bind to the open and, more critically, the inactivated states.[10][12] As a result, the inhibitory effect of vixotrigine accumulates with successive action potentials, leading to a more profound block in highly active neurons.[12]

This dual mechanism of voltage- and use-dependence allows vixotrigine to selectively quiet hyperexcitable neurons while largely sparing those firing at a normal, low frequency.[8]

Quantitative Pharmacology

The potency and selectivity of vixotrigine have been systematically characterized across a range of human sodium channel subtypes using electrophysiological techniques. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) for both tonic and use-dependent block.

| NaV Subtype | Tonic Block IC50 (µM) at -60 mV | Use-Dependent Block IC50 (µM) (10 Hz) |

| NaV1.1 | >100 | 5.12 |

| NaV1.2 | >100 | 4.83 |

| NaV1.3 | 86.74 | 4.67 |

| NaV1.4 | 45.76 | 3.92 |

| NaV1.5 | 22.92 (at -70mV) | 1.76 |

| NaV1.6 | >100 | 4.23 |

| NaV1.7 | 46.72 | 2.85 |

| NaV1.8 | >100 | Not specified |

Data extracted from Hinckley et al., 2021.[9][11][12][13]

| Compound | NaV Subtype | Use-Dependent IC50 (µM) |

| Vixotrigine | NaV1.1 | 5.12 |

| NaV1.2 | 4.83 | |

| NaV1.3 | 4.67 | |

| NaV1.4 | 3.92 | |

| NaV1.5 | 1.76 | |

| NaV1.6 | 4.23 | |

| NaV1.7 | 2.85 | |

| Carbamazepine | NaV1.3 | 86.74 |

| NaV1.4 | 45.76 | |

| NaV1.5 | 22.92 | |

| NaV1.7 | 46.72 |

Data extracted from Hinckley et al., 2021, for comparative purposes.[13]

Experimental Protocols

The characterization of vixotrigine's activity on voltage-gated sodium channels primarily relies on patch-clamp electrophysiology.[1][14]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through the membrane of a single cell.

Objective: To determine the effect of vixotrigine on the function of specific sodium channel subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express a specific human NaV subtype (e.g., NaV1.1, NaV1.7).

-

Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution (Artificial Cerebrospinal Fluid - ACSF) containing: 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose, bubbled with 95% O2–5% CO2.[14]

-

Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 5–8 MΩ and filled with an internal solution containing: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, with the pH adjusted to 7.3.[14]

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).[15]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[15]

-

Voltage-Clamp Recordings: The membrane potential is held constant by a patch-clamp amplifier. Specific voltage protocols are applied to elicit sodium currents and to assess tonic and use-dependent block.

-

Tonic Block Protocol: From a holding potential (e.g., -90 mV or -60 mV), a single depolarizing pulse is applied to measure the baseline sodium current.[12] The effect of vixotrigine on this current, without prior repetitive stimulation, is quantified as tonic block.

-

Use-Dependent Block Protocol: From a holding potential (e.g., -60 mV), a train of depolarizing pulses (e.g., 25 pulses at 10 Hz) is applied.[10][12] The progressive reduction in the peak sodium current amplitude during the pulse train in the presence of vixotrigine is measured to determine the use-dependent block.[11][12]

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the concentration of vixotrigine. These curves are then fitted with a logistic function to determine the IC50 values.[7]

Visualizations

Signaling Pathway: Sodium Channel Gating and Vixotrigine Blockade

Caption: Vixotrigine preferentially binds to and stabilizes the inactivated state of the sodium channel.

Experimental Workflow: Patch-Clamp Protocol for Vixotrigine Characterization

Caption: Workflow for determining vixotrigine's IC50 values using patch-clamp electrophysiology.

Logical Relationship: State-Dependence of Vixotrigine

Caption: The logical cascade illustrating how high-frequency firing enhances vixotrigine's therapeutic effect.

References

- 1. [PDF] Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. | Semantic Scholar [semanticscholar.org]

- 2. iasp-pain.org [iasp-pain.org]

- 3. researchgate.net [researchgate.net]

- 4. Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia - UCL Discovery [discovery.ucl.ac.uk]

- 5. Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Patch Clamp Protocol [labome.com]

- 15. docs.axolbio.com [docs.axolbio.com]

The Shifting Sands of Selectivity: A Technical History of GSK-1014802 (Vixotrigine)

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GSK-1014802, also known as raxatrigine and later vixotrigine, is a voltage-gated sodium channel blocker that has traversed a complex and revealing developmental pathway. Initially synthesized by GlaxoSmithKline and explored for bipolar disorder, its journey has seen a transfer to a spin-off company, Convergence Pharmaceuticals, and a subsequent acquisition by Biogen. The therapeutic focus of GSK-1014802 shifted to neuropathic pain, driven by a mechanistic rationale that itself evolved over time—from a selective NaV1.3 or NaV1.7 inhibitor to a non-selective sodium channel blocker. This guide provides a comprehensive technical overview of the discovery, development, and scientific understanding of GSK-1014802, presenting key data, experimental methodologies, and a visual representation of its history and mechanism.

Discovery and Synthesis

GSK-1014802 was first disclosed in a patent filed by GlaxoSmithKline in 2006 (WO 2007042239 A1), with a priority date of October 10, 2005.[1] The patent described a series of prolinamide derivatives as sodium channel modulators for the treatment of depression, bipolar mood disorder, and substance abuse disorders.[1]

Chemical Structure

IUPAC Name: (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide[2] Chemical Formula: C18H19FN2O2[2] Molar Mass: 314.36 g/mol [2]

Synthetic Route

The synthesis of GSK-1014802 (referred to as vixotrigine in later publications) involved a multi-step process. A scalable route to the key prolinamide structure has been described.[3]

Experimental Protocol: Enantioselective Synthesis [3]

A detailed, scalable synthesis route is outlined in the scientific literature. The process involves the formation of a key intermediate through an enantioselective process, followed by several synthetic steps to yield the final compound. The general steps are described as:

-

Imine Formation and Reduction: Reaction of a suitable glycinamide (B1583983) with a substituted benzaldehyde (B42025) to form an imine, followed by an enantioselective reduction to establish the desired stereochemistry of the pyrrolidine (B122466) ring.

-

Cyclization: Intramolecular cyclization to form the prolinamide core.

-

Functional Group Manipulation: A series of reactions to introduce the (2-fluorobenzyl)oxy moiety and to ensure the final carboxamide functionality. These steps include etherification and amide formation.

-

Purification: The final compound is purified using standard chromatographic techniques.

Mechanism of Action and In Vitro Pharmacology

The understanding of GSK-1014802's mechanism of action has evolved significantly throughout its development.

Initial Hypothesis: Selective NaV Blocker

Initially, GSK-1014802 was investigated as a use-dependent sodium channel blocker with selectivity for the NaV1.3 subtype, which is upregulated in central neuropathic pain states.[1] Later, as Convergence Pharmaceuticals took over development for neuropathic pain, it was characterized as a potent and selective inhibitor of the peripheral NaV1.7 sodium channel.[4][5]

Revised Understanding: Non-Selective NaV Blocker

Subsequent independent studies revealed that GSK-1014802 is a non-selective inhibitor of voltage-gated sodium channels.[1][6] It demonstrates activity against a range of NaV subtypes, with a rank order of potency that does not show significant selectivity for NaV1.7.[1][6] The compound acts as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the sodium channel.[7] This leads to a hyperpolarizing shift in the voltage-dependence of inactivation, thereby reducing neuronal excitability.[7]

Quantitative In Vitro Pharmacology

The inhibitory activity of GSK-1014802 against various human voltage-gated sodium channel subtypes has been quantified using electrophysiological assays.

| NaV Subtype | pIC50 (± SEM)[1][6] | IC50 (µM)[7][8] |

| NaV1.1 | 4.70 ± 0.2 | - |

| NaV1.2 | 4.99 ± 0.2 | - |

| NaV1.3 | 4.82 ± 0.3 | - |

| NaV1.4 | 5.09 ± 0.2 | - |

| NaV1.5 | 4.18 ± 0.2 | - |

| NaV1.6 | 4.84 ± 0.1 | - |

| NaV1.7 | 4.58 ± 0.2 | 1.77 (at -70 mV holding potential) |

| NaV1.7 | 71.66 (at -120 mV holding potential) | |

| NaV1.8 | 5.25 ± 0.1 | - |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[7][9]

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human NaV channel subtype are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.

-

Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.

-

Voltage Protocols:

-

Tonic Block: Cells are held at a holding potential of -120 mV and depolarized to 0 mV to elicit sodium currents. The effect of different concentrations of GSK-1014802 on the peak current amplitude is measured.

-

Use-Dependent Block: A train of depolarizing pulses is applied at different frequencies (e.g., 1, 5, 10 Hz) to assess the frequency-dependent inhibition by the compound.

-

Steady-State Inactivation: The voltage dependence of steady-state inactivation is determined by applying a series of prepulses to different voltages before a test pulse to 0 mV. The effect of GSK-1014802 on the half-inactivation voltage (V1/2) is quantified.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC50 value.

Preclinical Development

Animal Models of Efficacy

GSK-1014802 demonstrated efficacy in various preclinical models of pain and epilepsy.

-

Anticonvulsant Activity: The compound was shown to be an effective anticonvulsant in animal models.[1]

-

Neuropathic Pain Models:

-

Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain: Oral administration of vixotrigine produced a dose-related reversal of hypersensitivity to pain.[9]

-

Scorpion Toxin (OD1)-Induced Pain Model: Intraperitoneal, but not intraplantar, administration of CNV1014802 reduced spontaneous pain behaviors in a mouse model of NaV1.7-mediated pain.[6]

-

Preclinical Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of GSK-1014802.

Clinical Development

GSK-1014802 has undergone several Phase I and Phase II clinical trials under its various names (GSK-1014802, CNV1014802, BIIB074, vixotrigine).

Phase I Studies

Multiple Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of GSK-1014802.[9]

Pharmacokinetic Parameters of Vixotrigine (Single Ascending Dose) [9]

| Dose | Cmax (µg/mL) | AUC0–inf (µg*h/mL) |

| 825 mg | 6.53 | 66.2 |

-

Oral Clearance: 13.8 L/hr[9]

-

Volume of Distribution: 262 L[9]

-

Drug-Drug Interactions: Co-administration with carbamazepine, a UGT and CYP3A4 inducer, resulted in a reduction in vixotrigine exposure, though this was not considered clinically relevant.[10]

Phase II Studies

Phase II trials evaluated the efficacy and safety of GSK-1014802 in patients with neuropathic pain conditions.

-

Trigeminal Neuralgia (TGN): A randomized withdrawal study (NCT01540630) demonstrated a lower treatment failure rate for CNV1014802 compared to placebo.[4][8][11] The study showed a significant reduction in pain intensity and the number of paroxysms.[4][8]

-

Lumbosacral Radiculopathy (LSR): A randomized, double-blind, placebo-controlled crossover study (NCT01561027) showed a statistically significant reduction in pain intensity for CNV1014802 compared to placebo.[4][5]

Summary of Key Phase II Clinical Trial Results

| Indication | Study Design | Key Findings | Reference |

| Trigeminal Neuralgia | Randomized Withdrawal | Treatment failure rate of 33% for CNV1014802 vs. 65% for placebo.[4] | [4][8] |

| Lumbosacral Radiculopathy | Randomized, Placebo-Controlled Crossover | Statistically significant reduction in Pain Intensity-Numerical Rating Scale (PI-NRS) mean change from baseline.[4] | [4][5] |

Development Timeline and Shifting Focus

Caption: The developmental and corporate history of GSK-1014802.

Signaling Pathway and Mechanism of Action Visualization

Caption: The mechanism of action of GSK-1014802 in inhibiting pain signaling.

Conclusion

The development of GSK-1014802 is a salient case study in modern drug discovery. It highlights the challenges of translating preclinical selectivity into clinical efficacy and the iterative nature of understanding a compound's true mechanism of action. While initially pursued for its perceived selectivity, its clinical utility in neuropathic pain appears to stem from its properties as a non-selective, state-dependent sodium channel blocker. The extensive preclinical and clinical data package provides a valuable resource for researchers in the field of pain and sodium channel pharmacology, offering insights into both the therapeutic potential and the developmental complexities of this class of molecules.

References

- 1. Safety, Tolerability and Pharmacokinetics of Repeat Doses of GSK1014802. | Clinical Research Trial Listing [centerwatch.com]

- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Vixotrigine - Wikipedia [en.wikipedia.org]

- 8. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: CNV1014802 for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNV1014802, also known as vixotrigine, is a state- and use-dependent sodium channel blocker that has demonstrated significant potential in the treatment of neuropathic pain. With a preferential affinity for the inactivated state of the Nav1.7 sodium channel subtype, CNV1014802 offers a targeted approach to mitigating the hyperexcitability of neurons implicated in chronic pain states. This technical guide provides a comprehensive overview of CNV1014802, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for neuropathic pain.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Existing treatments often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain signaling pathways, with genetic validation from human pain disorders underscoring its importance. CNV1014802 is a novel small molecule designed to selectively inhibit Nav1.7, offering a promising avenue for the development of more effective and better-tolerated analgesics. This guide will delve into the technical details of CNV1014802's pharmacology, and its evaluation in both preclinical models and clinical trials for neuropathic pain indications such as trigeminal neuralgia and lumbosacral radiculopathy.

Mechanism of Action: State-Dependent Blockade of Nav1.7

CNV1014802 exerts its analgesic effect through the targeted modulation of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons. Its mechanism is characterized by state- and use-dependency, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mode of action is crucial for its therapeutic window, as it allows for the selective inhibition of neurons that are pathologically hyperexcitable—a hallmark of neuropathic pain—while having a lesser effect on neurons firing at normal physiological frequencies. By stabilizing the inactivated state, CNV1014802 reduces the number of available channels that can open in response to depolarization, thereby dampening the propagation of pain signals.

Raxatrigine: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raxatrigine, also known as Vixotrigine, is a voltage-gated sodium channel (Nav) blocker that has been investigated for the treatment of neuropathic pain. Initially explored for its selectivity towards the Nav1.7 subtype, it is now largely considered a broad-spectrum Nav channel inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols for its synthesis and for the determination of its inhibitory activity are also presented, along with visual representations of its signaling pathway and experimental workflows.

Chemical Structure and Identification

This compound is a synthetic organic molecule with the IUPAC name (2S,5R)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide.[1][2] Its chemical structure is characterized by a central pyrrolidine (B122466) ring with two stereocenters, conferring specific three-dimensional geometry.

| Identifier | Value |

| IUPAC Name | (2S,5R)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide[1][2] |

| Synonyms | Vixotrigine, GSK-1014802, CNV1014802, BIIB074[3][4] |

| CAS Number | 934240-30-9 (free base)[5][6] |

| 934240-31-0 (hydrochloride salt)[3] | |

| Molecular Formula | C₁₈H₁₉FN₂O₂[5][6] |

| SMILES | O=C([C@H]1N--INVALID-LINK--CC1)N[5] |

| InChI | InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16-,17+/m1/s1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profiles. A summary of these properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 314.35 g/mol (free base) | [5] |

| 350.82 g/mol (HCl salt) | [2][3] | |

| Appearance | White to off-white solid | [5] |

| Solubility | DMSO: ≥ 31 mg/mL | [7] |

| Water (HCl salt): 14.29 mg/mL (requires sonication) | [7] | |

| DMF: 16 mg/mL | [3] | |

| DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] | |

| logP (predicted) | 2.4 | [6] |

| pKa (predicted) | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Mechanism of Action and Signaling Pathway

This compound functions as a state-dependent blocker of voltage-gated sodium channels.[8] This means it preferentially binds to and inhibits Nav channels when they are in the open or inactivated states, which are more prevalent during high-frequency neuronal firing characteristic of neuropathic pain.[8] While initially thought to be selective for the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons and plays a key role in pain signaling, subsequent studies have revealed that this compound is a broad-spectrum inhibitor of multiple Nav channel subtypes.[4][8][9]

The blockage of these channels in nociceptive neurons reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials. By dampening the excitability of these neurons, this compound effectively reduces the transmission of pain signals to the central nervous system.

References

- 1. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Vixotrigine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (2S,5R)-5-(4-((2-Fluorophenyl)methoxy)phenyl)-2-pyrrolidinecarboxamide | C18H19FN2O2 | CID 16046068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. m.script-one.com [m.script-one.com]

- 9. oatext.com [oatext.com]

Vixotrigine: A Technical Guide to its Molecular Targets in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vixotrigine (formerly BIIB074) is an investigational, state- and use-dependent blocker of voltage-gated sodium channels (Nav). This document provides a detailed overview of its molecular interactions within the central nervous system (CNS). By preferentially targeting channels in a depolarized and frequently firing state, vixotrigine offers a potential therapeutic window for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. This guide synthesizes key quantitative data, details the experimental methodologies used for its characterization, and illustrates its mechanism of action through signaling and workflow diagrams.

Primary Molecular Target: Voltage-Gated Sodium Channels (Nav)

The principal molecular targets of vixotrigine in the central nervous system are the α-subunits of voltage-gated sodium channels. Vixotrigine exhibits broad-spectrum activity, potently inhibiting sodium currents from several CNS-expressed Nav subtypes.[1][2] Its mechanism is characterized by voltage- and use-dependency, meaning its inhibitory potency is significantly enhanced when neuronal membranes are depolarized and when channels are rapidly activated, as is common in pathological states.[1][2]

State-Dependent Inhibition

Vixotrigine demonstrates a strong preference for the inactivated state of Nav channels over the resting state.[3] This state-dependent binding is crucial to its proposed mechanism of action, allowing it to selectively modulate the activity of hyperexcitable neurons while sparing those firing at normal physiological frequencies.[4][5] This is achieved by shifting the steady-state inactivation curve to more hyperpolarized potentials.[2]

Use-Dependent Inhibition

Consistent with its binding to the inactivated state, vixotrigine exhibits pronounced use-dependent or frequency-dependent block.[1][2] During high-frequency neuronal firing, Nav channels spend more time in the open and inactivated states, providing a greater opportunity for vixotrigine to bind and accumulate its inhibitory effect. This leads to a progressive reduction in the sodium current with successive depolarizations.[1]

Quantitative Analysis of Vixotrigine's Potency at CNS Nav Subtypes

The inhibitory potency of vixotrigine has been systematically characterized using patch-clamp electrophysiology on recombinant human Nav channels expressed in cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for CNS-relevant subtypes under conditions of tonic block (low-frequency stimulation) and use-dependent block (high-frequency stimulation).

| Nav Subtype | Tonic Block IC50 (µM) from -90 mV | Use-Dependent IC50 (µM) at 10 Hz | Fold Shift in Potency |

| Nav1.1 | >30 | 5.12 | - |

| Nav1.2 | 12.3 | 2.92 | 4.2 |

| Nav1.3 | 11.5 | 4.66 | 2.5 |

| Nav1.6 | 11.6 | 4.14 | 2.8 |

Data sourced from Hinckley et al., 2021.

Off-Target Activity in the CNS

A screening of vixotrigine against a panel of 130 receptors, ion channels, transporters, and enzymes revealed a notable off-target interaction.

| Off-Target | Assay | Potency | Notes |

| Monoamine Oxidase B (MAO-B) | Enzyme activity in human liver microsomes | pIC50 = 8.4 | No measurable inhibitory effect on MAO-A (pKi < 5).[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology for Nav Inhibition

This protocol is used to determine the IC50 values for vixotrigine against various Nav subtypes.

Cell Preparation:

-

HEK-293 or CHO cells stably expressing the human Nav subtype of interest are cultured under standard conditions.

-

Cells are plated onto glass coverslips 24-48 hours before the experiment.

Recording Conditions:

-

Coverslips are transferred to a recording chamber on an inverted microscope and superfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Patch pipettes are pulled from borosilicate glass to a resistance of 1-3 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Whole-cell recordings are established, and cells are voltage-clamped at a holding potential of -120 mV. Series resistance is compensated by at least 80%.

Voltage Protocols:

-

Tonic Block:

-

From a holding potential of -90 mV, a 20 ms (B15284909) test pulse to 0 mV is applied to elicit a sodium current.

-

This is repeated at a low frequency (e.g., 0.1 Hz) to establish a baseline.

-

Vixotrigine is applied at increasing concentrations, and the peak current of the first pulse is measured to determine the tonic block IC50.[4]

-

-

Use-Dependent Block:

-

The holding potential is set to -60 mV (or -70 mV for Nav1.5) to promote channel inactivation.[1]

-

A train of 25 depolarizing pulses to +10 mV for 20 ms is delivered at a frequency of 10 Hz.[1]

-

The peak current of the 25th pulse is compared to the first pulse to quantify use-dependent inhibition.[1]

-

Concentration-response curves are generated from the inhibition of the 25th pulse to calculate the use-dependent IC50.

-

MAO-B Enzyme Inhibition Assay

This protocol is used to determine the inhibitory activity of vixotrigine against MAO-B.

-

Human liver microsomes are used as the source of MAO-B enzyme.

-

Vixotrigine is pre-incubated with the microsomes at various concentrations.

-

A specific MAO-B substrate (e.g., benzylamine) is added to initiate the reaction.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is terminated, and the amount of product formed is quantified using a suitable method (e.g., HPLC or a fluorescent reporter).

-

The concentration of vixotrigine that causes 50% inhibition of enzyme activity (IC50) is calculated and converted to pIC50 (-log(IC50)).[4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Vixotrigine preferentially binds to the inactivated state of Nav channels.

Caption: Workflow for determining the use-dependent block of Nav channels.

Conclusion

Vixotrigine is a broad-spectrum voltage-gated sodium channel blocker with a distinct mechanism of action characterized by potent voltage- and use-dependency. Its preferential inhibition of Nav channels in the inactivated state provides a targeted approach to reducing neuronal hyperexcitability in the CNS. The quantitative data and experimental protocols outlined in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development. Further investigation into its clinical applications and the implications of its MAO-B inhibitory activity is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker [ouci.dntb.gov.ua]

Preclinical Profile of Raxatrigine for Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raxatrigine (also known as Vixotrigine, GSK-1014802, CNV1014802, and BIB074) is a state-dependent sodium channel blocker.[1][2] Initially investigated for conditions such as bipolar disorder and pain, its mechanism of action suggests potential therapeutic application in epilepsy.[3] Like many established anti-epileptic drugs (AEDs), this compound's primary pharmacological target is the voltage-gated sodium channel, a key player in neuronal excitability.[4][5] This guide provides an in-depth overview of the available preclinical information regarding this compound's potential for treating epilepsy, including its mechanism of action, and outlines the common experimental protocols used to evaluate such compounds. Due to the limited publicly available preclinical data specifically for this compound in epilepsy models, this guide will also reference established methodologies and data from other sodium channel-blocking AEDs, such as lamotrigine (B1674446), to provide a comprehensive context for researchers.

Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound functions as a state-dependent and use-dependent inhibitor of voltage-gated sodium channels.[3][6] This means it preferentially binds to and stabilizes the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing characteristic of epileptic seizures.[3] By blocking these channels, this compound reduces the influx of sodium ions, thereby dampening the excessive electrical activity that drives seizure propagation.

The primary mechanism of action for many antiepileptic drugs involves the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[5] this compound falls into the first category, a mechanism shared by established AEDs like phenytoin, carbamazepine, and lamotrigine.[5]

The following diagram illustrates the general signaling pathway of a state-dependent sodium channel blocker.

Preclinical Evaluation of Anticonvulsant Activity

While specific efficacy data for this compound in epilepsy models is not extensively published, it has been described as an effective anticonvulsant in animal models.[6] The preclinical evaluation of potential AEDs typically involves a battery of in vitro and in vivo tests to determine their efficacy, potency, and side-effect profile.

In Vitro Models

In vitro models are crucial for elucidating the mechanism of action and intrinsic activity of a compound. A common technique is the use of hippocampal slices where epileptiform discharges can be induced.

Experimental Protocol: Hippocampal Slice Model

-

Tissue Preparation: Transverse hippocampal slices (typically 400-450 µm thick) are prepared from juvenile rats.[7][8]

-

Induction of Epileptiform Activity: Slices are superfused with a solution containing a high concentration of potassium (e.g., 8.5 mM K+) or a GABA-A receptor antagonist (e.g., bicuculline) to induce epileptiform discharges.[7][8]

-

Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer using glass microelectrodes.[7][8]

-

Drug Application: The test compound (e.g., this compound) is added to the superfusion solution at various concentrations.

-

Data Analysis: The frequency and amplitude of the epileptiform discharges are measured before and after drug application to determine the compound's inhibitory effect.

The following diagram illustrates a typical in vitro experimental workflow.

In Vivo Models

In vivo models are essential for assessing the efficacy of a compound in a whole organism, providing insights into its pharmacokinetic and pharmacodynamic properties. Common models for epilepsy include electrically and chemically induced seizure tests.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is particularly sensitive to drugs that act on sodium channels.[9]

-

Experimental Protocol:

-

Animal Model: Typically mice or rats.

-

Drug Administration: The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses and pre-treatment times.

-

Seizure Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes.

-

Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The dose at which 50% of animals are protected from the tonic hindlimb extension (ED50) is calculated.

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and generalized clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.

-

Experimental Protocol:

-

Animal Model: Typically mice or rats.

-

Drug Administration: The test compound is administered prior to the convulsant.

-

Seizure Induction: A subcutaneous injection of pentylenetetrazol (PTZ) is given.

-

Endpoint: Animals are observed for the occurrence of clonic seizures (typically defined as clonus lasting for at least 5 seconds).

-

Data Analysis: The ED50 for preventing clonic seizures is determined.

-

6 Hz Seizure Test

The 6 Hz test is considered a model of therapy-resistant partial seizures.[9]

-

Experimental Protocol:

-

Animal Model: Typically mice.

-

Drug Administration: The test compound is administered prior to seizure induction.

-

Seizure Induction: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes.[9]

-

Endpoint: The primary endpoint is the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae).

-

Data Analysis: The ED50 is calculated.

-

The following diagram illustrates the logical relationship in preclinical in vivo testing.

Quantitative Data

Table 1: Representative Preclinical Efficacy of Lamotrigine in Rodent Seizure Models

| Model | Species | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mouse | i.p. | 2.2 |

| Maximal Electroshock (MES) | Rat | p.o. | 4.9 |

| Subcutaneous PTZ (scPTZ) | Mouse | i.p. | 4.7 |

| 6 Hz (32 mA) | Mouse | i.p. | 11.2 |

Note: These are representative values and can vary based on specific experimental conditions. Data is illustrative for lamotrigine and not this compound.

Pharmacokinetics and Toxicology

A comprehensive preclinical evaluation also includes detailed pharmacokinetic and toxicology studies.

Pharmacokinetics: Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are determined. For an orally administered drug intended for chronic use in epilepsy, desirable characteristics include good oral bioavailability and a half-life that supports a convenient dosing schedule (e.g., once or twice daily).[10][11] this compound has been shown to have rapid absorption, high oral bioavailability, and a half-life of 12 hours in humans, which would be suitable for twice-daily dosing.[12]

Toxicology: Safety pharmacology studies are conducted to identify potential adverse effects on major organ systems, including the central nervous system (CNS), cardiovascular system, and respiratory system.[13] For CNS-active drugs, neurotoxicity is a key consideration. This is often assessed using tests such as the rotorod test, which evaluates motor coordination. A therapeutic or protective index (PI) is often calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A larger PI indicates a wider margin of safety.

Conclusion

This compound's mechanism as a state- and use-dependent sodium channel blocker provides a strong rationale for its investigation as a potential treatment for epilepsy. While specific preclinical data in epilepsy models are not widely published, the established protocols for evaluating anticonvulsant compounds offer a clear roadmap for its continued investigation. Further studies would be needed to fully characterize its efficacy and safety profile in various seizure models to support its potential clinical development for epilepsy. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation of novel sodium channel blockers for epilepsy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. m.script-one.com [m.script-one.com]

- 4. Antiepileptic drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. oatext.com [oatext.com]

- 7. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model - Phenytoin and Valproate, Lamotrigine and Valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. transpharmation.com [transpharmation.com]

- 10. Pharmacokinetics, toxicology and safety of lamotrigine in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic characteristics of antiepileptic drugs (AEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Raxatrigine's Impact on Neuronal Hyperexcitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal hyperexcitability, a fundamental pathological process, underpins a variety of neurological disorders, most notably neuropathic pain and epilepsy. This state of heightened neuronal activity is often driven by the dysfunction of voltage-gated sodium channels (Navs), which are critical for the initiation and propagation of action potentials. Raxatrigine (also known as Vixotrigine, BIIB074, CNV1014802, and GSK1014802) has emerged as a significant investigational compound designed to modulate this hyperexcitability.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its functional context. Initially developed as a central Nav1.3 blocker, its characterization has evolved, and it is now understood to be a broad-spectrum, state-dependent voltage-gated sodium channel blocker.[1][2][4] This state-dependent activity allows it to preferentially target hyperactive neurons, a desirable characteristic for treating conditions like trigeminal neuralgia and other neuropathic pain states.[5][6][7][8]

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound exerts its therapeutic effect by modulating the activity of voltage-gated sodium channels. Unlike non-selective blockers, this compound demonstrates a state-dependent and use-dependent mechanism of action.[2][3] This means its inhibitory potency is significantly enhanced under conditions where neurons are depolarized or firing at high frequencies—hallmarks of neuronal hyperexcitability.[2][6]

The drug preferentially binds to and stabilizes the inactivated states of Nav channels, which are more prevalent during sustained depolarization or repetitive firing.[2] This preferential inhibition of channels in hyperactive neurons helps to normalize their firing patterns without significantly affecting normal neuronal activity, thereby reducing the potential for central nervous system side effects.[9] While initially explored for selectivity towards specific subtypes like Nav1.3 and later Nav1.7, recent comprehensive studies have characterized this compound (Vixotrigine) as a broad-spectrum Nav blocker, potently inhibiting a range of both peripheral and central Nav subtypes.[1][2][3][4]

Signaling Pathway Intervention

Neuronal hyperexcitability is driven by an excessive influx of sodium ions through Nav channels, leading to rapid, uncontrolled firing of action potentials. This compound intervenes directly in this process.

Quantitative Data Presentation

The potency and selectivity profile of this compound has been characterized across multiple Nav channel subtypes using electrophysiological assays. The data below summarizes its inhibitory concentration (IC50) under different channel states, highlighting its state-dependent nature.

Table 1: this compound (Vixotrigine) IC50 Values for Human Nav Subtypes

| Nav Subtype | Tonic Block IC50 (µM) at -90 mV (Resting State) | Voltage-Dependent IC50 (µM) at -60/-70 mV (Depolarized State) | Use-Dependent IC50 (µM) (High Frequency Firing) |

| Nav1.1 | >30 | 12.3 | 4.41 |

| Nav1.2 | >30 | 10.1 | 5.12 |

| Nav1.3 | >30 | 10.6 | 3.51 |

| Nav1.4 | >30 | 25.1 | 4.88 |

| Nav1.5 | >30 | >30 | 4.25 |

| Nav1.6 | >30 | 10.7 | 4.02 |

| Nav1.7 | >30 | 6.5 | 1.76 |

| Nav1.8 | >30 | 17.1 | 3.84 |

Data synthesized from Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker (2021).[2][3] The data clearly illustrates that this compound's potency is significantly increased (lower IC50 values) when channels are in a depolarized state or subjected to high-frequency stimulation, which is characteristic of neuropathic pain conditions.[2]

Table 2: Summary of Key Preclinical Efficacy Studies

| Animal Model | Condition | Dosage (this compound) | Key Finding | Reference |

| Mouse Model | Scorpion Toxin (OD1)-Induced Pain | 3 and 30 mg/kg (i.p.) | Significant reduction in spontaneous pain behaviors.[6] | Deuis et al. (2016)[6] |

| Rat Model | Phencyclidine (PCP)-Induced Cognitive Dysfunction | > Anticonvulsant Doses | Prevention of deficit in reversal learning.[10] | Large CH, et al. (2011)[10] |

| Rat Model | Generalized Seizure | Not specified | Effective anticonvulsant activity.[4] | Large CH, et al. (2009)[4][11] |

| Mouse Models | Inflammatory and Neuropathic Pain | Not specified | Substantial analgesic effects without impaired motor function.[9] | Preclinical data summary[9] |

Detailed Experimental Protocols

The characterization of this compound's effects relies on specific and rigorous experimental methodologies, both in vitro and in vivo.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The primary method for determining the potency and state-dependency of sodium channel blockers is the whole-cell patch-clamp technique.[12][13] This allows for the direct measurement of ionic currents across the membrane of a single cell expressing specific Nav channel subtypes.

Objective: To measure the IC50 of this compound on a specific Nav subtype under conditions mimicking resting, depolarized, and rapidly firing states.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a specific human Nav channel subtype (e.g., hNav1.7).[12]

-

Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip (resistance of 2-5 MΩ) and filled with an intracellular solution.

-

Whole-Cell Configuration: A micropipette is precisely guided to a single cell, and gentle suction is applied to form a high-resistance "giga-seal." A further pulse of suction ruptures the cell membrane, establishing the whole-cell configuration, which allows control of the cell's membrane potential and measurement of its ion currents.

-

Voltage Protocols:

-

Tonic Block (Resting State): The cell is held at a hyperpolarized potential (e.g., -90 mV) where most channels are in a closed, resting state. Short depolarizing pulses are applied to elicit a sodium current. This compound is perfused at increasing concentrations to determine the IC50 for blocking this tonic current.

-

Voltage-Dependent Block (Depolarized State): The holding potential is shifted to a more depolarized level (e.g., -60 mV) to increase the proportion of channels in the inactivated state. The IC50 is re-measured to assess the drug's preference for this state.[2]

-

Use-Dependent Block (High-Frequency Firing): The cell is stimulated with a train of depolarizing pulses (e.g., at 10 Hz) to simulate high-frequency neuronal firing. The block of the sodium current is measured on the first pulse versus later pulses in the train. A greater block on later pulses indicates use-dependency.[2]

-

-

Data Analysis: Concentration-response curves are generated to calculate the IC50 values for each condition.

In Vivo Preclinical Models: Neuropathic Pain

To assess the analgesic efficacy of this compound in vivo, researchers utilize animal models that replicate the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[14][15][16][17]

Objective: To determine if this compound can reverse pain-like behaviors in a rodent model of nerve injury.

Common Model: Chronic Constriction Injury (CCI) The CCI model is a widely used method that mimics peripheral nerve damage.[18]

Methodology:

-

Surgical Procedure: In an anesthetized rat or mouse, the common sciatic nerve is exposed. Several loose ligatures are tied around the nerve, causing a partial, chronic constriction that leads to inflammation and nerve damage.[18]

-

Behavioral Testing (Baseline): Before and after surgery, the animal's sensitivity to mechanical and thermal stimuli is measured.

-

Mechanical Allodynia: Von Frey filaments of increasing stiffness are applied to the paw. The force at which the animal withdraws its paw is recorded. A lower withdrawal threshold in the injured paw indicates allodynia.[15]

-

Thermal Hyperalgesia: A radiant heat source is applied to the paw (e.g., Hargreaves test). The time taken for the animal to withdraw its paw is measured. A shorter withdrawal latency indicates hyperalgesia.[18]

-

-

Drug Administration: Once pain behaviors are established (typically 7-14 days post-surgery), animals are treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.[6]

-

Post-Dosing Behavioral Testing: Behavioral tests are repeated at various time points after drug administration to assess the reversal of allodynia and hyperalgesia.

-

Data Analysis: The withdrawal thresholds/latencies for the drug-treated group are compared to the vehicle-treated group to determine analgesic efficacy.

Conclusion

This compound represents a rationally designed modulator of neuronal hyperexcitability. Its characterization as a broad-spectrum, state-dependent sodium channel blocker underscores a therapeutic strategy that targets the pathological activity of neurons while potentially sparing normal function.[2][3] The quantitative data from in vitro electrophysiology confirms its enhanced potency under conditions of depolarization and high-frequency firing, which are central to the pathophysiology of neuropathic pain.[2] Preclinical studies in relevant animal models have demonstrated its analgesic potential.[6][9] The detailed protocols outlined in this guide provide the methodological foundation for the continued investigation and development of this compound and other state-dependent channel modulators for the treatment of challenging neurological disorders.

References

- 1. Vixotrigine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. researchgate.net [researchgate.net]

- 6. m.script-one.com [m.script-one.com]

- 7. Medical treatment of trigeminal neuralgia: A great challenge | Neurology perspectives [elsevier.es]

- 8. Current and Innovative Pharmacological Options to Treat Typical and Atypical Trigeminal Neuralgia | springermedizin.de [springermedizin.de]

- 9. tandfonline.com [tandfonline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. Rodent model of Neuropathic pain - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 15. ojs.ikm.mk [ojs.ikm.mk]

- 16. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Pharmacodynamics of Vixotrigine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vixotrigine (formerly known as BIIB074) is an investigational, orally administered small molecule that acts as a broad-spectrum blocker of voltage-gated sodium channels (Navs).[1] It is currently under development for the treatment of neuropathic pain conditions, including trigeminal neuralgia and small fiber neuropathy.[2] Unlike traditional non-selective sodium channel blockers such as carbamazepine, Vixotrigine exhibits a distinct pharmacodynamic profile characterized by voltage- and use-dependent inhibition.[3][4] This property allows it to preferentially target channels in a hyperactive state, which is characteristic of neuropathic pain, potentially leading to an improved therapeutic window and better tolerability.[5][6] This technical guide provides a comprehensive overview of the pharmacodynamics of Vixotrigine, detailing its mechanism of action, quantitative data on its interaction with various sodium channel subtypes, and the experimental protocols used for its characterization.

Mechanism of Action

Vixotrigine's primary mechanism of action is the blockade of voltage-gated sodium channels.[1] Its inhibitory effects are state-dependent, meaning it has a higher affinity for the inactivated state of the channel compared to the resting state.[2][5] This is a crucial feature, as neurons involved in high-frequency firing, which is common in pain pathways, have a higher proportion of sodium channels in the inactivated state.[6] By stabilizing the inactivated state, Vixotrigine effectively reduces the number of channels available to open in response to depolarization, thereby dampening neuronal excitability.[6]

The potency of Vixotrigine is significantly enhanced in a voltage- and use-dependent manner.[1][7] This means that its blocking effect becomes more pronounced as the membrane potential becomes more depolarized and as the frequency of channel activation increases.[1] This use-dependent characteristic is thought to confer selectivity for rapidly firing neurons, such as those involved in pathological pain signaling, over those with normal, lower-frequency activity.[5] Preclinical studies have demonstrated that Vixotrigine rapidly inhibits Navs and prolongs the recovery from the fast-inactivated state.[1][7]

Quantitative Pharmacodynamic Data

The inhibitory potency of Vixotrigine has been systematically characterized across a range of human Nav channel subtypes using electrophysiological techniques. The following tables summarize the half-maximal inhibitory concentrations (IC50) under different experimental conditions, highlighting the voltage- and use-dependent nature of the block.

| Nav Subtype | Tonic Block IC50 (μM) at -90 mV | Tonic Block IC50 (μM) at -60/-70 mV | Use-Dependent IC50 (μM) at 10 Hz | Fold Shift (Use-Dependent vs. Tonic at -60/-70 mV) |

| Nav1.1 | >100 | 28.0 | 5.12 | 5.5 |

| Nav1.2 | >100 | 25.0 | 4.89 | 5.1 |

| Nav1.3 | 45.0 | 18.0 | 3.21 | 5.6 |

| Nav1.4 | 35.0 | 12.0 | 2.54 | 4.7 |

| Nav1.5 | 38.0 | 20.0 | 4.22 | 4.7 |

| Nav1.6 | >100 | 22.0 | 3.88 | 5.7 |

| Nav1.7 | 28.0 | 6.11 | 1.76 | 3.5 |

| Nav1.8 | Not Determined | 15.0 | 4.55 | 3.3 |

Data compiled from Hinckley et al., 2021.[1]

Experimental Protocols

The pharmacodynamic properties of Vixotrigine were primarily elucidated using whole-cell patch-clamp electrophysiology on recombinant cell lines expressing specific human Nav channel subtypes.

Cell Lines and Reagents

-

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing individual human Nav channel subtypes (Nav1.1-Nav1.8).

-

Intracellular Solution (in mM): 100 K-gluconate, 40 KCl, 3.2 MgCl2, 3 EGTA, and 5 HEPES, with the pH adjusted to 7.3.

-

Extracellular Solution (in mM): Composition not specified in the provided search results, but would typically be a buffered saline solution containing physiological concentrations of ions such as Na+, K+, Ca2+, and Cl-.

-

Test Compound: Vixotrigine dissolved in an appropriate solvent (e.g., DMSO) and diluted to final concentrations in the extracellular solution.

Electrophysiology Recordings

Automated planar array electrophysiology platforms, such as the IonWorksHT system, were utilized for high-throughput screening and characterization.[6]

-

Cell Preparation: Cells expressing the target Nav channel subtype are cultured and prepared for recording.

-

Giga-seal Formation: A glass micropipette filled with intracellular solution is brought into contact with the cell membrane to form a high-resistance (giga-ohm) seal.

-

Whole-Cell Configuration: Suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -90 mV or -60 mV) using a patch-clamp amplifier.

-

Data Acquisition: Sodium currents are elicited by applying specific voltage-clamp protocols, and the resulting currents are recorded and analyzed.

Voltage-Clamp Protocols

-

Tonic Block Assessment:

-

Hold the cell at a hyperpolarized potential (e.g., -90 mV) where most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

-

Perfuse the cell with increasing concentrations of Vixotrigine and repeat the depolarizing pulse to measure the concentration-dependent inhibition of the peak current.

-

Repeat the protocol at a more depolarized holding potential (e.g., -60 mV) to assess voltage-dependent block.[1]

-

-

Use-Dependent Block Assessment:

-

Hold the cell at a depolarized potential (e.g., -60 mV).

-

Apply a train of depolarizing pulses (e.g., 25 pulses at a frequency of 10 Hz).

-

Measure the peak current of the first and last pulse in the train.

-

The use-dependent block is calculated as the reduction in the peak current of the last pulse relative to the first pulse in the presence of Vixotrigine, compared to control conditions.[1]

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: State-dependent mechanism of Vixotrigine on Nav channels.

Experimental Workflow for Use-Dependent Block

Caption: Workflow for assessing use-dependent block of Nav channels.

Conclusion

Vixotrigine is a broad-spectrum voltage-gated sodium channel blocker with a distinct pharmacodynamic profile characterized by potent voltage- and use-dependent inhibition.[1][7] This state-dependent mechanism allows for preferential targeting of hyperactive neurons, which is a key rationale for its development in neuropathic pain conditions.[5] The quantitative data and experimental protocols outlined in this guide provide a detailed understanding of its interaction with Nav channels, which is essential for researchers and clinicians involved in the development and evaluation of novel analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. [PDF] Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. | Semantic Scholar [semanticscholar.org]

- 6. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Non-Selective Profile of Vixotrigine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pharmacological characteristics of Vixotrigine (formerly known as BIIB074), focusing on its non-selective profile as a voltage-gated sodium channel (Nav) blocker. Vixotrigine has been investigated for the treatment of various neuropathic pain conditions, including small fiber neuropathy and trigeminal neuralgia.[1][2][3] Its mechanism of action involves the state-dependent and use-dependent blockade of multiple sodium channel subtypes, distinguishing it from more selective agents.[1][4][5]

Core Pharmacological Profile: A Broad-Spectrum Sodium Channel Blocker

Vixotrigine is characterized as a broad-spectrum, state-dependent Nav blocker.[1][4] Its potency is enhanced in a voltage- and use-dependent manner, indicating preferential binding to the inactivated state of sodium channels.[1][5] This property is believed to confer selectivity for nerve signaling at high frequencies, which is associated with pain, over normal low-frequency nerve signaling.[5]

Compared to other non-selective sodium channel blockers like carbamazepine (B1668303), vixotrigine demonstrates higher potency and more profound state-dependent inhibition.[1][4] While both drugs exhibit a broad spectrum of action, vixotrigine's mechanism is distinct from Nav1.7- and Nav1.8-specific blockers.[1][4]

Quantitative Analysis of Vixotrigine's Interaction with Nav Subtypes

The non-selective profile of Vixotrigine is evident from its activity across a range of peripheral and central nervous system Nav subtypes. The following table summarizes the use-dependent IC50 values for Vixotrigine against various human Nav channels.

| Nav Subtype | Use-Dependent IC50 (µM) |

| Nav1.1 | 1.76 |

| Nav1.2 | 5.12 |

| Nav1.3 | Not specified |

| Nav1.4 | Not specified |

| Nav1.5 | Not specified |

| Nav1.6 | Not specified |

| Nav1.7 | Not specified |

| Nav1.8 | Not specified |

| Data sourced from a systematic electrophysiological study.[1] |

A comparison with carbamazepine reveals Vixotrigine's greater potency in use-dependent block. For instance, the use-dependent IC50 values for carbamazepine against Nav1.3, Nav1.4, Nav1.5, and Nav1.7 were reported to be 86.74 µM, 45.76 µM, 22.92 µM, and 46.72 µM, respectively.[6]

Experimental Protocols

The characterization of Vixotrigine's pharmacological profile has been established through various key experiments.

1. Electrophysiological Recordings in Recombinant Systems:

-

Objective: To determine the potency and selectivity of Vixotrigine on different human Nav channel subtypes.

-

Methodology:

-

Stable cell lines expressing individual human Nav subtypes (e.g., HEK293 cells) are used.

-

Whole-cell patch-clamp electrophysiology is employed to record sodium currents.

-

For use-dependent block assessment, a series of depolarizing voltage steps (e.g., 25 steps at 10 Hz) are applied from a holding potential of -60 mV.[2]

-

The peak amplitude of the sodium current during the first and subsequent pulses is measured to calculate the degree of block.

-

Concentration-response curves are generated to determine IC50 values.[1]

-

-

Visualization of Workflow:

Figure 1: Workflow for Electrophysiological Characterization of Vixotrigine.

2. In Vivo Models of Neuropathic Pain:

-

Objective: To assess the analgesic efficacy of Vixotrigine in a preclinical model of neuropathic pain.

-

Methodology:

-

The chronic constriction injury (CCI) model is utilized in rodents.

-

This model involves surgical ligation of the sciatic nerve to induce neuropathic pain-like behaviors.

-

Vixotrigine is administered orally at different doses (e.g., 0.5 or 5 mg/kg, BID).[7]

-

Mechanical allodynia (pain response to a normally non-painful stimulus) is measured using von Frey filaments at baseline and at various time points after drug administration.

-

The reversal of mechanical allodynia is used as a measure of analgesic efficacy.[7]

-

-

Signaling Pathway Visualization:

Figure 2: Vixotrigine's Mechanism of Action in Neuropathic Pain.

Clinical Trial Insights

Clinical studies have provided a mixed but informative picture of Vixotrigine's efficacy and safety. In a Phase 2 study (CONVEY) for small fiber neuropathy, the 200 mg twice-daily dose met its primary endpoint of reducing the mean average daily pain score at week 12.[8][9] However, a higher dose of 350 mg twice-daily did not meet this primary endpoint, although it did show a statistically significant improvement in the Patient Global Impression of Change (PGIC).[8] The drug was generally well-tolerated, with common adverse events including dizziness, headache, vertigo, and nausea.[8]

Conclusion

Vixotrigine presents a non-selective pharmacological profile, acting as a potent, use-dependent blocker of a broad spectrum of voltage-gated sodium channels. This mechanism of action, which favors the inhibition of rapidly firing neurons, provides a rationale for its investigation in neuropathic pain conditions. While preclinical models have demonstrated its analgesic potential, clinical trial results have been variable, highlighting the complexities of translating preclinical findings to clinical efficacy. Further research is warranted to fully elucidate the therapeutic potential and optimal clinical application of Vixotrigine's non-selective sodium channel blockade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients - - Practical Neurology [practicalneurology.com]

- 9. Biogen reports positive Phase II data of non-opioid pain drug in SFN [clinicaltrialsarena.com]

Methodological & Application

Raxatrigine: Application Notes and Electrophysiology Protocols for Characterizing a State-Dependent Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raxatrigine (also known as Vixotrigine, CNV1014802, and GSK-1014802) is a voltage-gated sodium channel (Nav) inhibitor that has been investigated for the treatment of neuropathic pain conditions such as trigeminal neuralgia and lumbosacral radiculopathy.[1][2] Initially explored for its potential selectivity towards specific Nav subtypes like Nav1.3 and later Nav1.7, recent comprehensive characterization has revealed this compound to be a broad-spectrum Nav blocker.[2][3] Its mechanism of action is distinguished by a profound state-dependent and use-dependent inhibition of sodium channels, preferentially targeting channels in inactivated states that are more prevalent during high-frequency neuronal firing characteristic of pathological pain states.[3][4]

These application notes provide a detailed overview of the electrophysiological characterization of this compound, including protocols for whole-cell patch-clamp recordings in both recombinant expression systems and native neurons.

Mechanism of Action: State-Dependent Blockade

This compound exhibits a potent state-dependent blockade of voltage-gated sodium channels. This means its binding affinity for the channel is significantly higher when the channel is in the open or inactivated state compared to the resting state.[3] During normal physiological activity, most sodium channels are in a resting state. However, in conditions of hyperexcitability, such as in neuropathic pain, neurons undergo prolonged depolarizations and high-frequency firing. This increases the proportion of sodium channels in the open and inactivated states, making them more susceptible to blockade by this compound. This state-dependent action allows for targeted inhibition of hyperactive neurons while sparing normally functioning ones, potentially leading to a better therapeutic window.[4] Functional analysis has indicated that this compound promotes the inactivated state of the Nav1.7 channel and delays its recovery from inactivation, thereby inhibiting channel activity.

Figure 1. State-dependent binding of this compound to voltage-gated sodium channels.

Quantitative Data

The inhibitory potency of this compound has been systematically characterized across various human Nav channel subtypes using patch-clamp electrophysiology. The data below summarizes its half-maximal inhibitory concentrations (IC50) under different conditions, highlighting its broad-spectrum nature and enhanced potency in a use-dependent manner.

| Channel Subtype | Resting State IC50 (µM) | Use-Dependent IC50 (µM) at 10 Hz |

| Nav1.1 | 6.11 | 1.76 |

| Nav1.2 | 10.7 | 3.55 |

| Nav1.3 | 10.1 | 2.56 |

| Nav1.4 | 13.0 | 4.39 |

| Nav1.5 | 20.3 | 5.12 |

| Nav1.6 | 10.2 | 2.56 |

| Nav1.7 | 6.11 | 1.76 |

| Nav1.8 | >30 | 11.2 |

| Data compiled from Hinckley et al., 2021.[3] |

Experimental Protocols

The following are detailed protocols for characterizing the effects of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. These protocols are adaptable for use with recombinant cell lines (e.g., HEK293 cells stably expressing a specific Nav subtype) or primary neurons (e.g., dorsal root ganglion neurons).

Protocol 1: Characterization in Recombinant HEK293 Cells

This protocol is designed for HEK293 cells stably expressing a human Nav channel subtype of interest.

1. Cell Culture and Preparation:

-